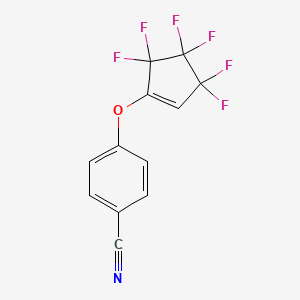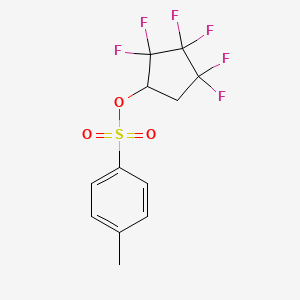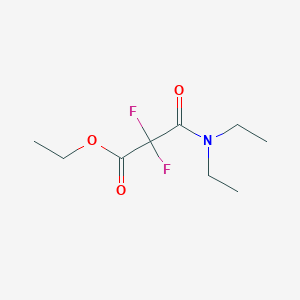
Ethyl N,N-diethyl-2,2-difluoromalonamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N,N-diethyl-2,2-difluoromalonamate is an organic compound with the molecular formula C9H15F2NO3 It is a derivative of malonic acid, where two fluorine atoms replace the hydrogen atoms on the central carbon, and the ester group is ethylated
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N-diethyl-2,2-difluoromalonamate typically involves the reaction of diethylamine with ethyl 2,2-difluoromalonate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: Ethyl N,N-diethyl-2,2-difluoromalonamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted malonamates depending on the nucleophile used.
Hydrolysis: 2,2-difluoromalonic acid and diethylamine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Ethyl N,N-diethyl-2,2-difluoromalonamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl N,N-diethyl-2,2-difluoromalonamate involves its interaction with specific molecular targets, often through the formation of covalent bonds with active sites on enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved typically include inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Ethyl N,N-diethylmalonamate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl N,N-dimethyl-2,2-difluoromalonamate: Similar structure but with different alkyl groups, affecting its steric and electronic properties.
Ethyl N,N-diethyl-2-fluoromalonamate: Contains only one fluorine atom, leading to different reactivity and applications.
Uniqueness: Ethyl N,N-diethyl-2,2-difluoromalonamate is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring high specificity and stability.
特性
IUPAC Name |
ethyl 3-(diethylamino)-2,2-difluoro-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-4-12(5-2)7(13)9(10,11)8(14)15-6-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHQPDXMKXCVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)OCC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
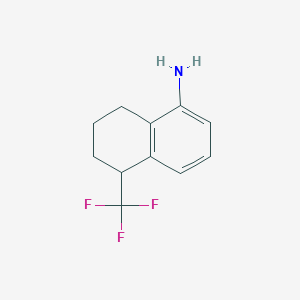
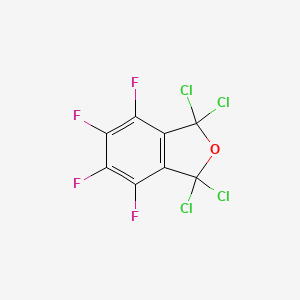
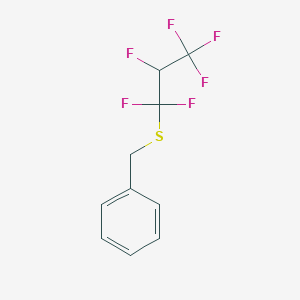
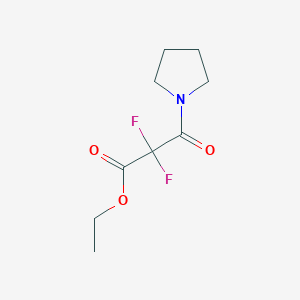

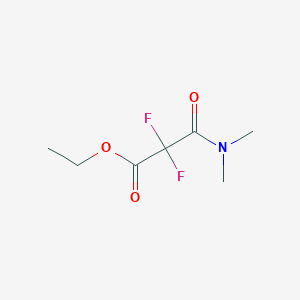
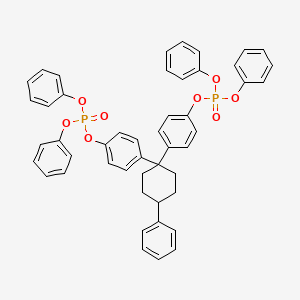
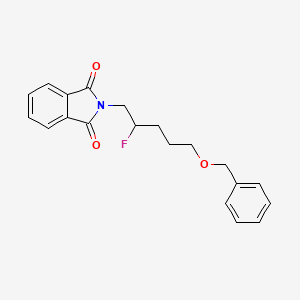
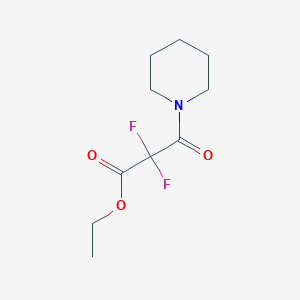
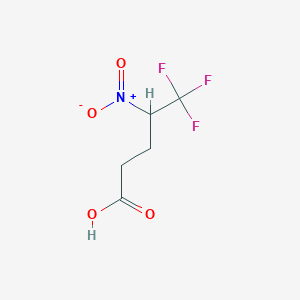
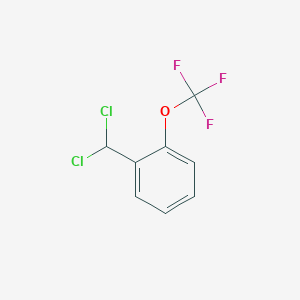
![4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]dibenzoic acid disodium salt](/img/structure/B6312110.png)
